1,2,4-Triazine-3,5(2H,4H)-dithione
Overview
Description
1,2,4-Triazine-3,5(2H,4H)-dithione is a heterocyclic compound that is part of the triazine family. Triazines are known for their three nitrogen atoms incorporated into a six-membered ring, which can be further modified to create various derivatives with different properties and applications. The specific compound of interest, 1,2,4-triazine-3,5-dithione, has been studied for its potential as an antimetabolite and for its unique chemical and physical properties .
Synthesis Analysis
The synthesis of 1,2,4-triazine derivatives can be achieved through various methods. For instance, a one-pot synthesis method has been developed for the preparation of 1,3,5-triazine-2,4-dithione derivatives, which involves three-component reactions of arylaldehydes, thiourea, and orthoformates . Additionally, 1,2,4-triazine-3,5-dithione derivatives have been synthesized from uracil and 6-azauracil through selective thiation using phosphorus pentasulfide . Another method includes the condensation of 1-arylthioureas with aliphatic carboxylic acids using ferric chloride hexahydrate as a catalyst to produce 1,3,5-triazinane-2,4-dithiones .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazine derivatives has been characterized by various spectroscopic techniques and, in some cases, by single crystal X-ray diffraction. The structure of these compounds is crucial as it influences their electronic and optical properties . For example, the replacement of oxygen with sulfur in certain triazine derivatives has been shown to impact their electronic structure and linear optical properties, as evidenced by DFT calculations and spectroscopic studies .
Chemical Reactions Analysis
1,2,4-Triazine derivatives undergo a variety of chemical reactions. For example, 1,2,4-triazine-3,5-dithione has been used as a starting material for the synthesis of other triazine derivatives through alkylation reactions . Additionally, triazine derivatives can participate in annulation reactions, such as the formal (3 + 3) annulation reaction to synthesize 3,4-dihydro-2H-1,3-thiazines . The reactivity of these compounds is also demonstrated in the selective amination of 3-methylthio-1,2,4-triazinones, leading to the synthesis of various aminated triazine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazine derivatives are influenced by their molecular structure. The synthesis and characterization of these compounds reveal that they can exhibit a range of properties, such as absorption bands and fluorescence quenching, which are important for potential applications in materials science and optoelectronics . The electrochemical and spectroelectrochemical properties of oligothiophenes with 1,2,4-triazine units have been studied, showing that these compounds can serve as strong electron acceptors and may be suitable for use as n-type semiconductors .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Approaches : The synthesis of 1,2,4-Triazine-3,5(2H,4H)-dithione and its derivatives has been explored through various methods. For example, one study detailed an efficient, metal-free synthesis of 1,2,4-triazines via a coupled domino process in a single pot, emphasizing the ease and efficiency of this method (Wang Jing et al., 2016). Another approach involved the visible-light-induced oxyalkylation of 1,2,4-triazine-3,5(2H, 4H)-diones with ethers, utilizing 2-tert-butylanthraquinone as a metal-free photocatalyst (Yushi Tan et al., 2022).
Chemical Reactivity : The chemical reactivity of 1,2,4-Triazine-3,5(2H,4H)-dithione has been investigated in various studies. One example includes the treatment of 2-chloro-4,5-dihydroimidazolium hydrogen sulfate with ammonium thiocyanate to form 7,8-dihydroimidazo[1,2-a]-1,3,5-triazine-2,4(3H,6H)-dithione, demonstrating selective alkylation under alkaline conditions (F. Sa̧czewski & M. Gdaniec, 1987).
Applications in Bioactive Molecule Synthesis
Pharmacological Potential : Several studies have explored the pharmacological potential of 1,2,4-triazine derivatives. For instance, research on the synthesis and evaluation of newly substituted 1,2,4-triazines as antimicrobial agents revealed broad-spectrum activity against various pathogens, highlighting their potential in pharmaceutical applications (ME Shelke, 2020).
Electrochemical Properties : Research on oligothiophenes containing 1,2,4-triazine and 5,5′-bi-1,2,4-triazine units showed that these compounds have tunable optical and electronic properties, making them promising for organic optoelectronic applications (D. Branowska et al., 2016).
Future Directions
properties
IUPAC Name |
2H-1,2,4-triazine-3,5-dithione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3S2/c7-2-1-4-6-3(8)5-2/h1H,(H2,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYCDUJGGHBHAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=S)NC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364383 | |
Record name | 1,2,4-Triazine-3,5(2H,4H)-dithione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Triazine-3,5(2H,4H)-dithione | |
CAS RN |
461-90-5 | |
Record name | 1,2,4-Triazine-3,5(2H,4H)-dithione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=461-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Triazine-3,5(2H,4H)-dithione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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